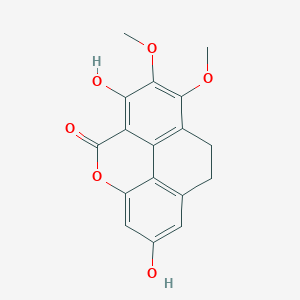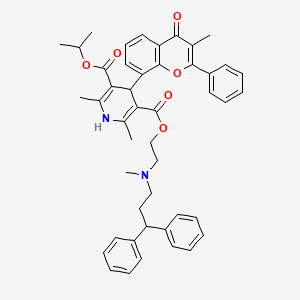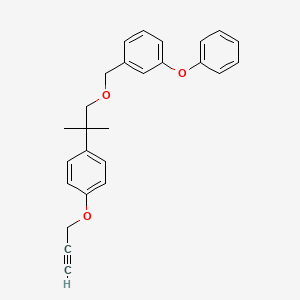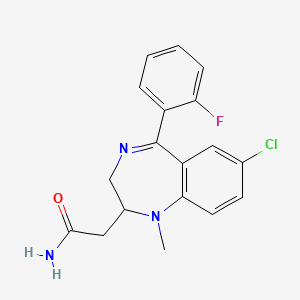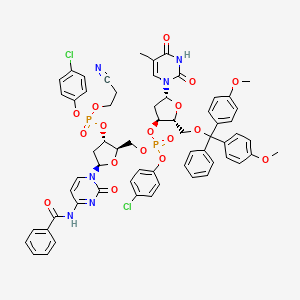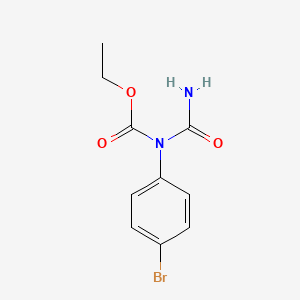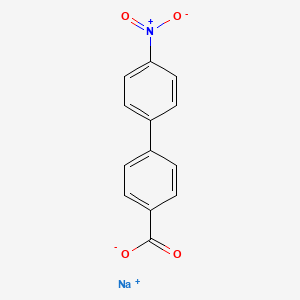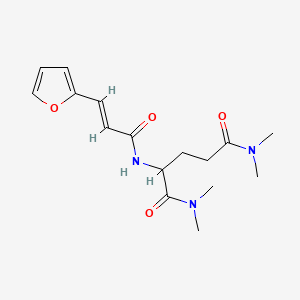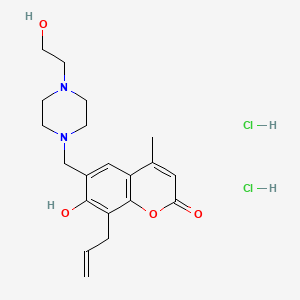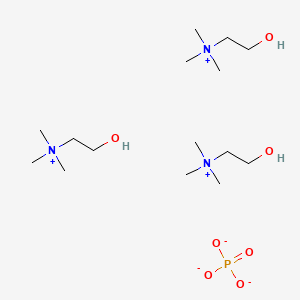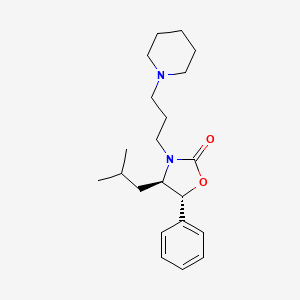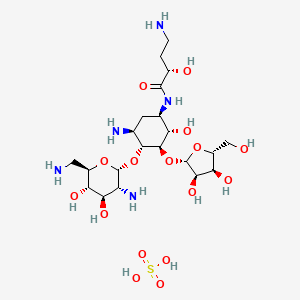
Butirosin B sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butirosin B sulfate is a member of the aminoglycoside class of antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections . This compound is derived from the bacterium Bacillus circulans and is characterized by its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of Butirosin B sulfate involves a series of enzymatic reactions that occur within Bacillus circulans. The key steps include the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, which is then further modified to produce the aminoglycoside core . The unique (S)-4-amino-2-hydroxybutyryl side chain is added through the action of specific transferases and deprotective enzymes .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Bacillus circulans under controlled conditions. The fermentation broth is then subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate the antibiotic in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Butirosin B sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the amino groups, potentially altering the antibiotic’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity. These derivatives can be used to study the structure-activity relationship of the antibiotic and to develop new antibiotics with improved properties .
Aplicaciones Científicas De Investigación
Butirosin B sulfate has a wide range of scientific research applications, including:
Mecanismo De Acción
Butirosin B sulfate exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the ribosome, which is a common target for aminoglycoside antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butirosin B sulfate include other aminoglycosides such as gentamicin, neomycin, and amikacin . These compounds share a similar mechanism of action and are used to treat a variety of bacterial infections.
Uniqueness
This compound is unique due to its specific structure, which includes the (S)-4-amino-2-hydroxybutyryl group. This structural feature provides the compound with enhanced activity against certain resistant bacteria, making it a valuable addition to the aminoglycoside class of antibiotics .
Propiedades
Número CAS |
53448-69-4 |
|---|---|
Fórmula molecular |
C21H43N5O16S |
Peso molecular |
653.7 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1 |
Clave InChI |
DCBQXUQGFKXMKS-KMFTYAMCSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



